molecular formula C10H14O3 B12668953 1-(4-Methoxyphenyl)propane-1,2-diol CAS No. 51410-48-1

1-(4-Methoxyphenyl)propane-1,2-diol

Cat. No.: B12668953
CAS No.: 51410-48-1
M. Wt: 182.22 g/mol
InChI Key: MRDZSBVJWOXBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance in Organic Synthesis and Specialized Compound Development

The significance of 1-(4-methoxyphenyl)propane-1,2-diol in chemical research is primarily rooted in its utility as a versatile synthetic intermediate. Its bifunctional nature, containing both hydroxyl groups and an aromatic ring, allows for a wide range of chemical transformations.

In organic synthesis, it serves as a key building block for constructing more intricate molecular frameworks. Researchers have utilized this diol in chemoenzymatic processes to produce various derivatives. For instance, it is a substrate in biotransformations and can be synthesized from the propenylbenzene anethole (B165797). frontiersin.org The diol's structure is particularly relevant in the development of specialized compounds with potential therapeutic properties. Studies have demonstrated its role as a precursor in the synthesis of all four of its stereoisomers, which are being investigated as potential anti-inflammatory agents. acs.org

The compound's derivatives are also of interest. Oxidation of the diol can yield the corresponding ketones, such as 1-hydroxy-1-(4-methoxyphenyl)propan-2-one (B98662) and 1-(4-methoxyphenyl)propane-1,2-dione, which are also valuable in further synthetic pathways. frontiersin.org Its application extends to the industrial production of specialty chemicals, highlighting its practical importance beyond academic research.

Historical Overview of Research and Foundational Studies

While extensive historical documentation on the initial discovery of this compound is not widely published, its presence in the scientific literature has grown with the advancement of synthetic and analytical techniques. foodb.ca The compound is registered under CAS number 51410-48-1, indicating its identification and characterization within the chemical community. nist.govchemicalbook.com

Foundational work on related phenylpropanediols paved the way for studies on this specific compound. A notable 2002 study detailed a method for synthesizing all four stereoisomers of the closely related 1-phenylpropane-1,2-diol (B147034) using a combination of lyase and alcohol dehydrogenase enzymes. frontiersin.org This set a precedent for the stereocontrolled synthesis of such molecules.

More targeted research emerged in the following years. A significant 2018 study presented a sophisticated biocatalytic cascade to sustainably synthesize all four stereoisomers of this compound with high purity. acs.org This research highlighted the compound's potential as a chiral building block and emphasized modern sustainable chemistry principles, such as atom economy and the use of biocatalysts. acs.org More recent research in 2023 continued to explore chemo-enzymatic methods to produce the diol as a mixture of diastereoisomers from anethole, further investigating its derivatives for various biological activities. frontiersin.org

Structural Features and Inherent Stereoisomeric Potential

The molecular structure of this compound is central to its chemical properties and reactivity. It consists of a propane (B168953) chain with hydroxyl (-OH) groups on the first and second carbon atoms (a vicinal diol). The first carbon is also bonded to a 4-methoxyphenyl (B3050149) group—a benzene (B151609) ring substituted with a methoxy (B1213986) (-OCH3) group at the para position. nih.govnist.gov

A critical aspect of its structure is the presence of two chiral centers at the C1 and C2 positions of the propane backbone. nist.gov This chirality means the compound can exist as four distinct stereoisomers. These isomers are grouped into two pairs of enantiomers, known as the erythro and threo diastereomers.

Erythro isomers : The (1R,2S) and (1S,2R) forms.

Threo isomers : The (1R,2R) and (1S,2S) forms.

The ability to selectively synthesize each of these isomers is a significant achievement in stereocontrolled synthesis. acs.org Biocatalytic methods, employing stereocomplementary enzymes like benzaldehyde (B42025) lyase and alcohol dehydrogenase, have been successfully used to produce all four isomers with excellent enantiomeric and diastereomeric excess (>99%). acs.org This stereoisomeric potential is crucial, as different stereoisomers of a compound often exhibit distinct biological activities and interactions with other chiral molecules.

Stereoisomers of this compound

Isomer ConfigurationDiastereomeric GroupPubChem CID
(1S,2S)Threo12387012 nih.gov
(1R,2R)ThreoN/A
(1R,2S)ErythroN/A
(1S,2R)ErythroN/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51410-48-1

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

1-(4-methoxyphenyl)propane-1,2-diol

InChI

InChI=1S/C10H14O3/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7,10-12H,1-2H3

InChI Key

MRDZSBVJWOXBRW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC)O)O

Origin of Product

United States

Synthetic Methodologies for 1 4 Methoxyphenyl Propane 1,2 Diol and Its Stereoisomers

Retrosynthetic Analysis Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. slideshare.net For 1-(4-methoxyphenyl)propane-1,2-diol, several logical disconnections can be proposed.

C1-C2 Bond Disconnection: A primary retrosynthetic cut is across the C1-C2 bond. This approach identifies an electrophilic synthon at C1 (equivalent to 4-methoxybenzaldehyde) and a nucleophilic C2 synthon (equivalent to an ethyl anion or acetaldehyde (B116499) enolate). This strategy points towards an aldol-type reaction or a Grignard-style addition as the key bond-forming step.

Functional Group Interconversion (FGI) to an Alkene: A common strategy for synthesizing 1,2-diols is through the oxidation of an alkene. Retrosynthetically, this involves an FGI from the diol to an alkene precursor, specifically anethole (B165797) ((E)-1-(4-methoxyphenyl)prop-1-ene). This simplifies the synthesis to the formation of the C=C double bond, followed by a dihydroxylation step.

Disconnection of the Aryl-C1 Bond: Another possibility involves disconnecting the bond between the methoxyphenyl ring and the propane (B168953) backbone. This leads to a C3 propane-1,2-diol synthon and an aryl Grignard or aryl halide precursor, suggesting a cross-coupling reaction. However, this is a less common approach for this specific target.

These analyses form the basis for the various linear, convergent, and stereoselective pathways developed for the synthesis of this compound.

Classical Chemical Synthesis Routes

Classical methods typically involve sequential reactions to build the carbon skeleton and introduce the required functional groups, often resulting in racemic or diastereomeric mixtures.

Linear syntheses construct the molecule step-by-step from a single starting material. A prevalent linear approach begins with the dihydroxylation of anethole, a readily available natural product.

One chemo-enzymatic method involves a two-step process. First, anethole undergoes epoxidation, followed by the hydrolysis of the resulting epoxide to yield the diol. frontiersin.orgresearchgate.net For instance, propenylbenzenes like anethole can be dissolved in an organic solvent such as ethyl acetate, and epoxidation is carried out using hydrogen peroxide in the presence of an immobilized lipase (B570770) catalyst. frontiersin.orgnih.gov The subsequent hydrolysis of the epoxide ring yields this compound as a mixture of diastereomers. frontiersin.org

Another linear route involves the reduction of an α-functionalized ketone. For example, a related compound, 1-(4-hydroxy-3-methoxyphenyl)-propanediol-(1,2), was synthesized from 2-acetoxy-1-(4-acetoxy-3-methoxyphenyl)-propanone-(1) via reduction with lithium aluminum hydride. tandfonline.com A similar pathway could be applied to the target molecule, starting from 1-(4-methoxyphenyl)-2-hydroxypropan-1-one and reducing the ketone to the secondary alcohol.

Convergent syntheses involve the independent preparation of two or more fragments of the target molecule, which are then combined in a later step. This approach can be more efficient for complex molecules.

A notable example that can be viewed as a convergent synthesis is a biocatalytic cascade that combines 4-methoxybenzaldehyde (B44291) and acetaldehyde. acs.org In this one-pot reaction, a carboligase enzyme catalyzes the C-C bond formation between the two starting fragments to produce an α-hydroxy ketone intermediate, 1-hydroxy-1-(4-methoxyphenyl)propan-2-one (B98662). This intermediate is then reduced in the same pot by an alcohol dehydrogenase to afford the final 1,2-diol product. acs.org This strategy efficiently converges two simple starting materials into the desired diol.

Stereoselective and Asymmetric Synthesis

Controlling the absolute stereochemistry at the C1 and C2 positions is crucial for accessing specific stereoisomers of this compound. This has been achieved through methods mediated by chiral catalysts or by using chiral auxiliaries.

The use of chiral catalysts, including both metal complexes and enzymes, is a powerful strategy for asymmetric synthesis.

Sharpless Asymmetric Dihydroxylation: A well-established method for the enantioselective synthesis of vicinal diols from alkenes is the Sharpless asymmetric dihydroxylation. acs.org This reaction utilizes osmium tetroxide as the primary oxidant, a stoichiometric re-oxidant, and a chiral ligand derived from cinchona alkaloids. By selecting the appropriate chiral ligand (e.g., from AD-mix-α or AD-mix-β), one can selectively produce a specific enantiomeric pair of the diol from the alkene precursor. For example, the synthesis of (1S,2S)-1-(3-(benzyloxy)-4-methoxyphenyl)propane-1,2-diol was achieved from the corresponding alkene using AD-mix-α. nih.gov A similar approach using anethole as the substrate would provide enantiomerically enriched this compound.

Biocatalytic Cascades: Enzymes are highly selective chiral catalysts. A sophisticated one-pot, two-step cascade has been developed to synthesize all four stereoisomers of this compound with high isomeric purity (>99%). acs.org The process starts with 4-methoxybenzaldehyde and acetaldehyde.

Carboligation: A stereocomplementary carboligase, either benzaldehyde (B42025) lyase (BAL) or a variant of benzoylformate decarboxylase (BFD), is used to create the α-hydroxy ketone intermediate with a specific stereochemistry at C1.

Reduction: The resulting ketone is then reduced by a stereocomplementary alcohol dehydrogenase (ADH), which sets the stereochemistry at C2.

By carefully selecting the combination of lyase and ADH, each of the four possible stereoisomers can be targeted. acs.org For instance, combining P. fluorescens benzaldehyde lyase (PfBAL) with Ralstonia sp. alcohol dehydrogenase (RADH) yields the (1R,2R) isomer, while using PfBAL with L. brevis ADH (LbADH) produces the (1R,2S) isomer. acs.org

Table 1: Stereodivergent Synthesis of this compound Isomers via Biocatalytic Cascade acs.org
Target IsomerEnzyme 1 (Carboligase)Enzyme 2 (Alcohol Dehydrogenase)Diastereomeric Excess (de)Enantiomeric Excess (ee)
(1R,2R)-diolPfBALRADH>99%>99%
(1R,2S)-diolPfBALLbADH>99%>99%
(1S,2S)-diolPpBFD var. L461ARADH>99%>99%
(1S,2R)-diolPpBFD var. L461ALbADH>99%>99%

In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter(s) are set, the auxiliary is removed. While specific examples for the direct synthesis of this compound using this method are not prominent in the literature, the principles are well-established for similar structures. researchgate.net

For example, a chiral auxiliary, such as an Evans oxazolidinone or pseudoephenamine, could be attached to propanoic acid to form a chiral amide. researchgate.netnih.gov The enolate of this amide could then undergo a diastereoselective aldol (B89426) reaction with 4-methoxybenzaldehyde. The chiral auxiliary would control the facial selectivity of the enolate's attack on the aldehyde, thereby setting the relative and absolute stereochemistry of the two new stereocenters. Subsequent cleavage of the auxiliary would release the enantiomerically enriched α-hydroxy-β-methyl carboxylic acid derivative, which could then be reduced to furnish the desired chiral 1,2-diol. This strategy offers a predictable and powerful, albeit often lengthy, route to chiral diols.

Enzymatic and Biocatalytic Synthesis Routes

Biocatalysis has emerged as a powerful tool for the synthesis of this compound, offering high selectivity under mild reaction conditions. Both isolated enzymes and whole-cell systems have been employed to produce the diol and its stereoisomers.

A chemo-enzymatic approach involves the epoxidation of anethole (1-methoxy-4-(prop-1-en-1-yl)benzene) using a lipase, followed by hydrolysis of the resulting epoxide. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net For instance, the use of Novozym 435, an immobilized lipase from Candida antarctica, with hydrogen peroxide in ethyl acetate, facilitates the formation of the epoxide, which is subsequently hydrolyzed to yield this compound. researchgate.netnih.gov This method typically produces a mixture of racemic diastereoisomers. frontiersin.orgnih.gov

More advanced biocatalytic routes enable the synthesis of all four stereoisomers with exceptional purity. acs.org A one-pot, two-step enzymatic cascade starting from inexpensive achiral precursors, 4-methoxybenzaldehyde and acetaldehyde, has been developed. nih.govacs.org This system utilizes a combination of stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases (ADHs). acs.org

The first step is a carboligation reaction to form an α-hydroxy ketone intermediate. The stereochemistry of this intermediate is controlled by the choice of lyase:

Benzaldehyde lyase from Pseudomonas fluorescens (PfBAL) produces the (R)-hydroxy ketone intermediate. acs.org

Benzoylformate decarboxylase from Pseudomonas putida (a variant, PpBFD L461A) yields the (S)-hydroxy ketone intermediate. acs.org

The second step involves the stereoselective reduction of the ketone by an alcohol dehydrogenase to form the final diol. The selection of the ADH determines the configuration of the second chiral center:

Alcohol dehydrogenase from Lactobacillus brevis (LbADH)

Alcohol dehydrogenase from Ralstonia sp. (RADH)

By combining these enzymes in a modular fashion, all four stereoisomers of this compound can be synthesized with high selectivity. acs.org For example, combining PfBAL with RADH produces the (1R,2R)-diol, while using PfBAL with LbADH yields the (1R,2S)-diol. acs.org This cascade can be performed using lyophilized whole E. coli cells heterologously expressing the required enzymes, which circumvents the need for costly enzyme purification. acs.orgacs.org

Diastereoselective Synthesis

Control over the relative stereochemistry of the two hydroxyl groups is a critical aspect of synthesizing this compound.

The chemo-enzymatic epoxidation of anethole followed by hydrolysis is moderately diastereoselective, yielding a 3:1 mixture of the (1R,2S) and (1R,2R) diastereomers. frontiersin.orgfrontiersin.orgnih.gov Another chemical method involves the dihydroxylation of trans-anethole using a cyclopropyl (B3062369) malonoyl peroxide, which has been shown to produce the rel-(1R,2R)-diol. rsc.org

In contrast, the biocatalytic cascade offers superior diastereocontrol. acs.org The combination of specific lyases and alcohol dehydrogenases allows for the targeted synthesis of either the syn or anti diastereomers. The reactions proceed with excellent diastereomeric excess (de), consistently recorded as >99%. acs.org

The following table summarizes the diastereoselective synthesis achieved through the biocatalytic cascade:

Starting Enzyme CombinationDiastereomeric ProductDiastereomeric Excess (de)
PfBAL + RADHsyn (1R,2R)>99%
PpBFD L461A + LbADHsyn (1S,2S)>99%
PfBAL + LbADHanti (1R,2S)>99%
PpBFD L461A + RADHanti (1S,2R)>99%
Data sourced from Oeggl et al., 2018 acs.org

Enantioselective Synthesis

The production of enantiomerically pure this compound is crucial for its potential use in pharmaceuticals and other specialized applications. Asymmetric chemical synthesis and biocatalysis are the primary strategies for achieving high enantioselectivity.

The Sharpless asymmetric dihydroxylation is a powerful chemical method for the enantioselective synthesis of vicinal diols from alkenes. researchgate.net Using AD-mix-α or AD-mix-β, which contain a chiral ligand, it is possible to synthesize specific enantiomers of diols with high enantiomeric excess (ee). psu.edu This method has been successfully applied to synthesize the (1R,2S)-isomer of related chlorinated p-anisylpropanoid metabolites. tandfonline.com

However, the biocatalytic cascade method stands out for its exceptional enantioselectivity, achieving >99% ee for all four stereoisomers. acs.org The enantiomeric outcome is determined by the specific combination of enzymes used in the one-pot reaction. The initial choice of carboligase sets the stereocenter at the C2 position of the intermediate, and the subsequent reduction by a selected ADH establishes the C1 stereocenter. nih.govacs.org

The table below details the enzyme combinations for accessing each of the four stereoisomers with high enantiopurity.

Target StereoisomerCarboligaseAlcohol DehydrogenaseYieldEnantiomeric Excess (ee)Diastereomeric Excess (de)
(1R,2R)PfBALRADH90%>99%>99%
(1R,2S)PfBALLbADH85%>99%>99%
(1S,2R)PpBFD L461ARADH75%>99%>99%
(1S,2S)PpBFD L461ALbADH80%>99%>99%
Data represents sequential operation mode; sourced from Oeggl et al., 2018 acs.org

Green Chemistry Principles in Synthesis

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which aim to reduce waste, improve efficiency, and utilize sustainable materials.

Solvent-Free and Reduced-Solvent Reaction Systems

A key strategy in green synthesis is the reduction or replacement of hazardous organic solvents. The biocatalytic synthesis of this compound has been successfully implemented in greener solvent systems. acs.org Instead of traditional aqueous buffers, where the solubility of the hydrophobic substrate (4-methoxybenzaldehyde) is low, a microaqueous system using cyclopentyl methyl ether (CPME) as the bulk solvent has been employed. acs.org This approach allows for significantly higher substrate concentrations, leading to outstandingly high product concentrations (e.g., up to 63.8 g/L for the analogue 1-phenylpropane-1,2-diol) while maintaining the high selectivity of the biocatalysts. acs.orgacs.org

Atom Economy and Reaction Efficiency Considerations

Atom economy and E-factor (Environmental factor) are critical metrics for evaluating the "greenness" of a chemical process. acs.org The biocatalytic cascade for producing this compound has been optimized for high efficiency. acs.org

In a sequential one-pot, two-step mode, the process achieves a commendable atom economy of 57%. acs.org More impressively, a "self-sufficient" cascade design was developed where an auxiliary substrate (4-methoxybenzyl alcohol) is used for the in-situ regeneration of the NADPH cofactor. The coproduct of this regeneration, 4-methoxybenzaldehyde, is the starting material for the primary reaction, effectively recycling it back into the cascade. acs.org This self-sufficient simultaneous mode boosts the atom economy to an exceptional 99.9% and results in a very low E-factor of 12 for the (1R,2R)-isomer, signifying a highly efficient and low-waste process. acs.org Furthermore, the space-time-yield (STY) for this process is high, exceeding 109 g L⁻¹ day⁻¹, indicating a productive and industrially viable method. acs.org

Reaction ModeAtom EconomyE-FactorSpace-Time Yield (g L⁻¹ d⁻¹)
Sequential Cascade57%-~70-80
Self-Sufficient Simultaneous Cascade99.9%12>109
Data for the (1R,2R)-isomer; sourced from Oeggl et al., 2018 acs.org

Sustainable Reagent and Catalyst Utilization

The use of biocatalysts is inherently aligned with green chemistry principles, as enzymes are biodegradable and operate under mild conditions. nih.gov The synthesis of this compound benefits from several sustainable practices.

The use of lyophilized whole cells as catalysts is a cost-effective and sustainable alternative to using purified enzymes. acs.orgacs.org This approach simplifies the process and reduces the resources and energy required for enzyme isolation.

Stereochemical Aspects and Chiral Resolution of 1 4 Methoxyphenyl Propane 1,2 Diol

Stereochemical Assignment Methodologies

X-ray Crystallography for Absolute Configuration Elucidation

The determination of the absolute configuration of chiral molecules is a fundamental challenge in stereochemistry. For 1-(4-Methoxyphenyl)propane-1,2-diol, which possesses two chiral centers, leading to four possible stereoisomers ((1R,2R), (1S,2S), (1R,2S), and (1S,2R)), single-crystal X-ray crystallography stands as the most definitive method for unambiguous structural elucidation. springernature.com This powerful technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of every atom in the molecule.

The process requires a suitable single crystal of an enantiomerically pure sample. tcichemicals.com For vicinal diols like this compound, this is often achieved by derivatization with a chiral resolving agent. These agents, themselves enantiomerically pure, react with the racemic diol to form diastereomers. The differing physical properties of these diastereomers allow for their separation, for instance by HPLC, and subsequent crystallization. researchgate.net

Once a suitable crystal is obtained, the absolute configuration can be determined using the anomalous dispersion effect, often referred to as the Bijvoet method. tcichemicals.comresearchgate.net When heavy atoms are present in the structure (either within the molecule itself or in the chiral auxiliary), their interaction with X-rays of a specific wavelength produces small but measurable differences in the diffraction pattern (Friedel's pairs). tcichemicals.com The analysis of these differences allows for the non-empirical assignment of the absolute stereochemistry of the molecule. tcichemicals.comresearchgate.net While this method is highly reliable, obtaining a single crystal suitable for X-ray diffraction can be a critical limiting step. tcichemicals.com

Table 1: General Parameters for Absolute Configuration Determination by X-ray Crystallography

Parameter Description Relevance to this compound
Crystal System The symmetry system to which the crystal belongs (e.g., triclinic, monoclinic). Dictates the geometric framework of the repeating unit cell. The crystal structure of a related diol, erythro-2-(2,6-Dimethoxyphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-propanediol, was found to be triclinic. researchgate.net
Space Group The specific symmetry group of the crystal structure. Defines the arrangement of molecules within the unit cell.
Flack Parameter A value refined during crystallographic analysis to determine the absolute structure. A value close to 0 indicates the correct enantiomer has been modeled; a value near 1 suggests the inverted structure is correct.

| Chiral Auxiliary | An enantiomerically pure compound used to resolve a racemic mixture. | Acids like camphorsultam dichlorophthalic acid can be used to form diastereomeric esters with the diol, facilitating separation and crystallization. researchgate.net |

Influence of Stereochemistry on Chemical Reactivity and Intermolecular Interactions

The specific three-dimensional arrangement of the hydroxyl groups and the methoxyphenyl group in the stereoisomers of this compound has a profound impact on its chemical reactivity and non-covalent interactions. The diastereomers, typically classified as erythro (hydroxyl groups on opposite sides in a Fischer projection) and threo (hydroxyl groups on the same side), exhibit distinct properties.

The relative orientation of the two hydroxyl groups influences the stability of different conformations and the potential for intramolecular hydrogen bonding. This, in turn, affects the molecule's interaction with its environment and other reagents. For example, the accessibility of the hydroxyl groups for a chemical reaction, such as esterification or oxidation, can be sterically hindered depending on the stereoisomer. Chemoenzymatic resolutions, which use lipases to selectively acylate one enantiomer, are highly dependent on this steric accessibility, allowing for the efficient separation of racemic mixtures. skemman.is

Intermolecular interactions, particularly hydrogen bonding, are critical in defining the physical properties of the diol, such as its melting point, boiling point, and solubility. In the solid state, stereoisomers will pack into a crystal lattice differently, leading to distinct hydrogen-bonding networks. Studies on analogous lignin (B12514952) model compounds show that molecules are often held together by intricate patterns of hydrogen bonds, forming chains or dimeric structures. researchgate.net The specific erythro or threo configuration dictates the geometry of these interactions. For instance, the erythro form of a related diol was found to have a staggered conformation, which can lead to higher solubility. The stereochemistry governs how molecules recognize and interact with each other, a fundamental principle that extends to interactions with biological receptors and enzymes. ontosight.ai The successful synthesis of all four stereoisomers of this compound with high purity has enabled further investigation into these stereospecific effects. acs.org

Chemical Reactivity and Derivatization of 1 4 Methoxyphenyl Propane 1,2 Diol

Reactions of the Aromatic Ring

The aromatic ring of 1-(4-methoxyphenyl)propane-1,2-diol is derived from anisole. The methoxy (B1213986) (-OCH₃) group is a powerful electron-donating group, which strongly activates the ring towards electrophilic aromatic substitution (EAS). wikipedia.orgquora.com

The methoxy group directs incoming electrophiles to the ortho and para positions relative to itself. Since the para position is already occupied by the propane-1,2-diol side chain, electrophilic substitution will occur predominantly at the two ortho positions (C-3 and C-5). The activating nature of the methoxy group means these reactions often proceed under milder conditions than those required for benzene (B151609). pearson.com

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst, or often without a catalyst due to the activated ring.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃). For example, reaction with acetic anhydride can yield an acylated aromatic ring. wikipedia.org

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid. This reaction is sometimes prone to polysubstitution and rearrangements.

Table 5: Electrophilic Aromatic Substitution (EAS) Reactions

Reaction Reagents Major Product(s)
Nitration HNO₃, H₂SO₄ 1-(3-Nitro-4-methoxyphenyl)propane-1,2-diol
Bromination Br₂, FeBr₃ (or no catalyst) 1-(3-Bromo-4-methoxyphenyl)propane-1,2-diol
Friedel-Crafts Acylation CH₃COCl, AlCl₃ 1-(3-Acetyl-4-methoxyphenyl)propane-1,2-diol

Directed Metalation and Subsequent Functionalization

The chemical architecture of this compound is well-suited for directed ortho-metalation (DoM). In this type of reaction, a functional group on an aromatic ring directs the deprotonation of a nearby carbon atom, typically at the ortho position. The methoxy group (-OCH₃) on the phenyl ring of the compound is a potent directed metalation group (DMG). baranlab.orgorganic-chemistry.org

The process involves treating the diol with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The Lewis basic oxygen of the methoxy group coordinates to the lithium ion, positioning the alkyl base to abstract a proton from the adjacent ortho position (C-3 or C-5 on the ring). This generates a lithiated intermediate that is a powerful nucleophile. baranlab.org This intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups specifically at the position ortho to the methoxy group.

The hydroxyl groups on the propane (B168953) backbone must typically be protected prior to metalation to prevent the organolithium base from simply deprotonating these more acidic sites. Common protecting groups for diols include silyl (B83357) ethers (e.g., TBDMS) or acetals.

Table 1: Potential Functionalization of the Aromatic Ring via Directed ortho-Metalation

ElectrophileReagent ExampleResulting Functional Group at ortho-Position
Carbon DioxideCO₂ (gas or solid)Carboxylic acid (-COOH)
Aldehydes/KetonesFormaldehyde (HCHO), Acetone ((CH₃)₂CO)Hydroxymethyl (-CH₂OH), Hydroxypropyl (-C(OH)(CH₃)₂)
Alkyl HalidesMethyl iodide (CH₃I)Alkyl group (e.g., -CH₃)
IodineI₂Iodo group (-I)
SulfurS₈Thiol (-SH) (after workup)
BoratesTrimethyl borate (B1201080) (B(OCH₃)₃)Boronic acid (-B(OH)₂) (after hydrolysis)

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The aromatic ring of this compound is a platform for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com For these reactions to proceed, the molecule must first be converted into a suitable coupling partner, typically an aryl halide or an aryl triflate. This can be achieved, for example, by introducing an iodine or bromine atom onto the aromatic ring, potentially via the directed metalation strategy described above, followed by quenching with iodine.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid) with an organohalide. nih.govacs.org If an iodo- or bromo- derivative of this compound is synthesized, it can be reacted with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives, respectively. The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, and requires a base like sodium carbonate or potassium phosphate. sigmaaldrich.comacs.org

Heck Reaction: The Heck reaction couples an unsaturated halide (or triflate) with an alkene. sigmaaldrich.com An aryl iodide derivative of this compound could be coupled with alkenes like styrene (B11656) or acrylates to introduce a vinyl substituent onto the aromatic ring. This reaction is usually catalyzed by a palladium(II) salt, such as palladium(II) acetate, in the presence of a phosphine (B1218219) ligand and a base (e.g., triethylamine). sigmaaldrich.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameDiol DerivativeCoupling PartnerCatalyst System (Example)Resulting Linkage
Suzuki-Miyaura Aryl halide (e.g., Iodo-derivative)Phenylboronic acidPd(PPh₃)₄, K₂CO₃Aryl-Aryl
Heck Aryl halide (e.g., Iodo-derivative)Methyl acrylatePd(OAc)₂, P(o-tol)₃, Et₃NAryl-Vinyl
Sonogashira Aryl halide (e.g., Iodo-derivative)PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NAryl-Alkynyl

Transformations Involving the Propane Backbone

The propane-1,2-diol moiety offers a rich landscape for chemical transformations, allowing for the formation of new carbon-carbon bonds and the construction of diverse heterocyclic systems. These reactions often begin with the selective oxidation of one or both hydroxyl groups.

Carbon-Carbon Bond Forming Reactions on the Diol Moiety

A key strategy to enable C-C bond formation on the propane backbone is the selective oxidation of one of the hydroxyl groups to a ketone. Chemo-enzymatic methods, for instance, can be employed to oxidize the diol to the corresponding α-hydroxy ketone, such as 1-hydroxy-1-(4-methoxyphenyl)propan-2-one (B98662). nih.gov This ketone intermediate possesses a reactive carbonyl group that can participate in classic C-C bond-forming reactions:

Aldol (B89426) Addition/Condensation: The α-hydroxy ketone can act as a nucleophile (after deprotonation of the C-1 hydroxyl group) or an electrophile in aldol reactions. Reaction with another ketone or aldehyde under basic or acidic conditions can lead to the formation of larger, more complex polyol structures.

Grignard and Organolithium Reactions: The carbonyl group of the α-hydroxy ketone can be attacked by organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li). This results in the formation of a tertiary alcohol, effectively adding a new alkyl or aryl group to the propane backbone.

Ring-Closing and Cyclization Reactions to Form Heterocyclic Systems

The 1,2-diol functionality is a valuable precursor for synthesizing a variety of heterocyclic compounds. These reactions typically involve converting the hydroxyl groups into better leaving groups or reacting them with difunctional reagents.

Formation of Epoxides: The diol can be converted into an epoxide, 1-(4-methoxyphenyl)-1,2-epoxypropane. This can be achieved through a two-step process involving selective tosylation of the secondary alcohol followed by intramolecular nucleophilic substitution by the remaining hydroxyl group under basic conditions. The resulting epoxide is a highly valuable intermediate that can be opened by various nucleophiles to form five-membered rings. For example, reaction with an amine can lead to an amino alcohol, which can be further cyclized. researchgate.net

Formation of 1,3-Dioxolanes: The diol can react with aldehydes or ketones in the presence of an acid catalyst to form five-membered cyclic acetals or ketals, known as 1,3-dioxolanes. This reaction is often used to protect the diol functionality but also serves as a method to create a heterocyclic system integrated with the original propane backbone.

Table 3: Synthesis of Heterocyclic Systems from the Diol Moiety

Diol Derivative / IntermediateCyclizing Agent / ReagentResulting Heterocyclic System
This compoundAcetone, H⁺ catalyst2,2,4-Trimethyl-5-(4-methoxyphenyl)-1,3-dioxolane
1,2-Epoxypropane intermediateSodium azide (B81097) (NaN₃) followed by reduction2-Amino-1-(4-methoxyphenyl)propan-1-ol
1,2-Epoxypropane intermediateIsocyanate (R-NCO)Oxazolidinone derivative

Synthesis of Advanced Derivatives for Specific Research Applications

Derivatization of this compound is crucial for creating advanced molecules for specific research purposes, particularly in medicinal chemistry and material science.

Research has focused on the stereoselective synthesis of all four possible isomers of the diol. acs.org These stereochemically pure compounds are valuable as potential anti-inflammatory agents and serve as chiral building blocks for the synthesis of other complex molecules. nih.govacs.org The synthesis often employs enzymatic cascades, using combinations of lyases and alcohol dehydrogenases to achieve high stereoselectivity. acs.orgresearchgate.net

Furthermore, derivatization is used for analytical purposes. The reaction of the diol with chiral reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form diastereomeric esters is a standard method for determining the absolute configuration of the chiral centers in the molecule via NMR spectroscopy. researchgate.net Derivatization is also a practical strategy for purification, where temporary conversion to a crystalline derivative can facilitate isolation from complex mixtures.

Table 4: Advanced Derivatives and Their Research Applications

Derivative TypeSynthetic MethodResearch Application
Stereoisomers (e.g., (1R,2R), (1S,2S))Enzymatic cascade synthesisProbes for biological activity studies (e.g., anti-inflammatory)
Diastereomeric Esters (e.g., MPA esters)Reaction with chiral derivatizing agentsDetermination of absolute stereochemistry
Schiff Base IntermediatesReaction with aldehydesPurification and isolation of the pure diol
Pro-drugs (e.g., Ester derivatives)Esterification of hydroxyl groupsImproving bioavailability or targeted delivery in drug discovery

Mechanistic Investigations of Reactions Involving 1 4 Methoxyphenyl Propane 1,2 Diol

Reaction Kinetics and Rate Determination Studies

Kinetic studies are fundamental to elucidating reaction mechanisms, providing insights into the rate-determining step and the molecular entities involved. For 1-(4-methoxyphenyl)propane-1,2-diol, a primary reaction of interest is its oxidative cleavage, a characteristic transformation for vicinal diols.

The oxidation of vicinal diols by reagents such as periodate (B1199274) (IO₄⁻) or lead tetraacetate (Pb(OAc)₄) is a well-documented process. ucalgary.camasterorganicchemistry.com The kinetics of such reactions are typically studied by monitoring the disappearance of the reactant or the appearance of a product over time using spectroscopic methods. For this compound, this would likely involve UV-Vis spectrophotometry, tracking the change in absorbance of the methoxyphenyl chromophore.

The rate law for the oxidation of vicinal diols often exhibits a first-order dependence on both the diol and the oxidizing agent. rsc.orgias.ac.in For the periodate oxidation of a generic vicinal diol, the rate equation can be expressed as:

Rate = k[Diol][Periodate]

A proposed kinetic scheme for the oxidation of a vicinal diol by periodate involves the rapid, reversible formation of a cyclic periodate ester intermediate, followed by a slower, rate-determining decomposition of this intermediate to the final carbonyl products. ucalgary.carsc.org

Table 1: Hypothetical Rate Data for the Oxidation of this compound

ExperimentInitial [Diol] (M)Initial [Periodate] (M)Initial Rate (M/s)
10.010.011.5 x 10⁻⁵
20.020.013.0 x 10⁻⁵
30.010.023.0 x 10⁻⁵

Note: The data in this table is hypothetical and serves to illustrate the expected kinetic behavior based on studies of similar vicinal diols.

Studies on the oxidation of various diols by permanganate (B83412) have also shown a first-order dependence on both the diol and the permanganate concentration. rsc.org Similarly, research on the oxidation of vicinal diols by other oxidizing agents like tetrabutylammonium (B224687) tribromide has demonstrated Michaelis-Menten type kinetics, suggesting the formation of a pre-equilibrium complex. ias.ac.in

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is crucial for confirming a proposed reaction mechanism. In the context of this compound reactions, particularly its oxidative cleavage, the primary intermediate anticipated is a cyclic ester formed with the oxidizing agent.

In the case of periodate oxidation, this intermediate is a cyclic periodate ester. ucalgary.calibretexts.orgchemistrysteps.com The formation of this five-membered ring intermediate is a key step in the mechanism. youtube.com While often too transient to be isolated, its existence can be inferred from kinetic data and, in some cases, detected using spectroscopic techniques under specific conditions. For instance, studies on the oxidation of pinacol (B44631) by periodate have provided kinetic evidence for the formation of an intermediate in appreciable concentrations under certain pH and temperature conditions. rsc.org

Modern analytical techniques such as mass spectrometry can be employed to detect and characterize reaction intermediates. researchgate.net For the reactions of this compound, electrospray ionization mass spectrometry (ESI-MS) could potentially be used to observe the cyclic periodate ester intermediate or other transient species.

In acid-catalyzed rearrangements of diols, which are analogous to the pinacol rearrangement, carbocation intermediates are central to the mechanism. For this compound, protonation of one of the hydroxyl groups followed by the loss of water would lead to a secondary carbocation. The stability of this carbocation would be significantly enhanced by the electron-donating methoxy (B1213986) group on the phenyl ring through resonance.

Transition State Analysis and Reaction Pathway Elucidation

Computational chemistry provides powerful tools for analyzing transition states and mapping out the potential energy surfaces of reaction pathways. For reactions involving this compound, density functional theory (DFT) calculations could be employed to model the geometries and energies of reactants, transition states, intermediates, and products. rsc.orgrsc.org

In the oxidative cleavage of vicinal diols by periodate, the transition state for the decomposition of the cyclic periodate ester would involve the concerted breaking of the carbon-carbon bond and the iodine-oxygen bonds, leading to the formation of the two carbonyl products. ucalgary.cayoutube.com DFT studies on the Malaprade reaction (periodate oxidation of glycols) have explored various possible reaction pathways, including concerted and stepwise mechanisms, to determine the most energetically favorable route. rsc.orgrsc.org

For acid-catalyzed rearrangements, computational studies can elucidate the barriers for carbocation formation, hydride or aryl shifts, and subsequent product formation. The methoxyphenyl group in this compound would be expected to have a significant influence on the transition state energies for migratory aptitude in a pinacol-type rearrangement.

Table 2: Calculated Relative Free Energies for a Hypothetical Reaction Pathway

SpeciesRelative Free Energy (kcal/mol)
Reactants0.0
Transition State 1 (Intermediate Formation)+15.2
Intermediate (e.g., Cyclic Ester)+5.8
Transition State 2 (Bond Cleavage)+22.5
Products-10.7

Note: This data is illustrative and based on typical values obtained from computational studies of related reaction mechanisms.

Isotope Labeling Studies for Mechanistic Probing

Isotope labeling is a powerful experimental technique used to trace the fate of atoms during a chemical reaction and to probe the nature of the rate-determining step through the kinetic isotope effect (KIE). chem-station.com

For the oxidative cleavage of this compound, deuterium (B1214612) labeling can provide significant mechanistic insights. For instance, if the C-H bond at one of the alcohol carbons is broken in the rate-determining step, replacing that hydrogen with deuterium would be expected to result in a primary kinetic isotope effect (kH/kD > 1). However, studies on the oxidation of [1,1,2,2-²H₄]ethanediol by various oxidizing agents have shown the absence of a primary KIE, suggesting that the C-H bond is not cleaved in the rate-determining step of these reactions. ias.ac.inias.ac.in This is consistent with a mechanism where the decomposition of a cyclic intermediate is the slow step. rsc.orgresearchgate.net

Oxygen-18 (¹⁸O) labeling could be used to probe the origin of the oxygen atoms in the carbonyl products. By conducting the oxidation in ¹⁸O-labeled water, one could determine if solvent oxygen is incorporated into the products, which would provide information about the involvement of water in the reaction mechanism.

Elucidation of Catalytic Cycles in Assisted Transformations

While information on non-enzymatic catalysis is sparse for this specific compound, there is a growing body of research on the use of biocatalysts for its synthesis and transformation. These studies provide clear examples of elucidated catalytic cycles.

For instance, the synthesis of all four stereoisomers of this compound has been achieved using enzyme cascades. libretexts.org A common approach involves the use of a lyase, such as benzaldehyde (B42025) lyase, to catalyze the carboligation of 4-methoxybenzaldehyde (B44291) and acetaldehyde (B116499) to form an α-hydroxy ketone intermediate. This intermediate is then reduced by an alcohol dehydrogenase to yield the final diol product.

The catalytic cycle for the alcohol dehydrogenase step involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the α-hydroxy ketone. The oxidized cofactor (NAD⁺ or NADP⁺) is then regenerated in a separate enzymatic reaction, often by the oxidation of a co-substrate, allowing for the catalytic use of the expensive cofactor.

In the context of chemical catalysis, systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a stoichiometric oxidant are widely used for the selective oxidation of alcohols, including diols. windows.netorganic-chemistry.orgresearchgate.netorganic-chemistry.org The catalytic cycle involves the oxidation of TEMPO to the active oxoammonium ion, which then oxidizes the alcohol, regenerating the hydroxylamine (B1172632) form of TEMPO. The hydroxylamine is then re-oxidized by the stoichiometric oxidant to complete the cycle. windows.net Ruthenium-based catalysts have also been employed for the oxidation of diols, operating through catalytic cycles involving different oxidation states of the metal. nih.govnih.govacs.orgorganic-chemistry.org

Theoretical and Computational Studies of 1 4 Methoxyphenyl Propane 1,2 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab initio)

No specific studies utilizing Density Functional Theory (DFT) or ab initio methods for 1-(4-Methoxyphenyl)propane-1,2-diol have been identified in the current body of scientific literature. Such calculations would be invaluable for elucidating the following:

A detailed analysis of the electronic structure and bonding characteristics of this compound is not available. This would typically involve the examination of molecular orbitals (HOMO-LUMO), electron density distribution, and the nature of chemical bonds within the molecule.

Information regarding the energy-minimized structures and the broader conformational landscape of this compound is not present in published research. A thorough conformational search would identify the most stable isomers and the energy barriers between different conformations.

Molecular Dynamics Simulations

There is no evidence of molecular dynamics (MD) simulations having been performed on this compound. MD simulations are essential for understanding the dynamic behavior of the molecule over time.

The influence of different solvents on the conformation and dynamics of this compound has not been computationally investigated. Such studies would provide insight into how the molecule behaves in various chemical environments.

Modeling of the intermolecular interactions of this compound, such as hydrogen bonding and van der Waals forces, has not been reported. These interactions are fundamental to understanding the compound's physical properties and its interactions with other molecules.

Prediction of Spectroscopic Parameters for Advanced Characterization

While experimental spectroscopic data may exist, the theoretical prediction of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy) for this compound is not available in the literature. Such predictions are vital for interpreting experimental spectra and confirming the compound's structure.

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) Analysis

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties. These models are built upon the principle that the structural features of a molecule, encoded by numerical values known as molecular descriptors, determine its behavior. For this compound, QSRR/QSPR studies can provide valuable insights into its behavior in various chemical and biological systems without the need for extensive experimental testing.

The development of a QSRR/QSPR model involves several key steps. First, a dataset of compounds with known reactivity or property values is compiled. For a study involving this compound, this would include a series of structurally related phenylpropanoid derivatives. Next, a large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors.

Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), is used to build a model that relates a subset of these descriptors to the activity or property of interest. The predictive power of the resulting model is then rigorously validated using both internal and external validation techniques. researchgate.net

Detailed Research Findings

While specific QSRR/QSPR studies exclusively focused on this compound are not extensively documented in the public domain, research on related phenylpropanoids and phenolic compounds provides a strong basis for understanding the types of relationships that can be established. nih.govnih.gov For instance, QSAR (a subset of QSRR focusing on biological activity) studies on methoxylated phenylpropenes have demonstrated correlations between structural features and antimicrobial or antioxidant activities. nih.govresearchgate.net

In a hypothetical QSPR study on the chromatographic behavior of this compound and its analogues, descriptors related to molecular size, polarity, and hydrogen bonding capacity would be expected to be significant. For example, the retention time in reversed-phase liquid chromatography could be modeled using descriptors such as the logarithm of the octanol-water partition coefficient (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.

Similarly, a QSRR model for the antioxidant activity of this compound would likely involve electronic descriptors. The ability of the molecule to donate a hydrogen atom from its hydroxyl groups is a key mechanism for its antioxidant action. Therefore, descriptors such as the bond dissociation energy (BDE) of the O-H bonds, the ionization potential (IP), and the highest occupied molecular orbital (HOMO) energy would be critical in developing a predictive model.

Illustrative Data Tables for a Hypothetical QSPR Analysis

To illustrate the application of QSPR, the following tables present hypothetical data for a set of phenylpropanoid derivatives, including this compound, and their calculated molecular descriptors and a measured property (e.g., retention time).

Table 1: Molecular Descriptors for a Series of Phenylpropanoid Derivatives

Compound NameMolecular Weight ( g/mol )logPPolar Surface Area (Ų)Number of Hydrogen Bond DonorsNumber of Hydrogen Bond Acceptors
This compound182.221.269.923
Anethole (B165797)148.203.39.201
Eugenol164.202.729.512
1-Phenylpropane-1,2-diol (B147034)152.190.960.722
4-Methoxy-trans-cinnamaldehyde162.192.126.302

Table 2: Hypothetical QSPR Model for Chromatographic Retention Time

Compound NameExperimental Retention Time (min)Predicted Retention Time (min)
This compound8.58.7
Anethole15.215.0
Eugenol12.812.5
1-Phenylpropane-1,2-diol7.17.3
4-Methoxy-trans-cinnamaldehyde10.510.6

The development of robust QSRR and QSPR models for this compound and related compounds holds significant potential for accelerating the discovery and development of new applications for this class of molecules. By leveraging computational approaches, researchers can efficiently screen virtual libraries of compounds and prioritize those with the most promising properties for further experimental investigation.

Biocatalytic and Enzymatic Transformations of 1 4 Methoxyphenyl Propane 1,2 Diol

Enzymatic Hydrolysis or Oxidation Reactions

Enzymatic oxidation of 1-(4-methoxyphenyl)propane-1,2-diol is a key transformation, primarily yielding valuable α-hydroxy ketones. nih.gov These reactions can be part of a two-step biocatalytic process that begins with the chemo-enzymatic synthesis of the diol itself from a precursor like anethole (B165797) (3a). nih.govmdpi.com

In one studied pathway, this compound (3b), synthesized from anethole via epoxidation and subsequent hydrolysis, undergoes microbial oxidation to form 1-hydroxy-1-(4-methoxyphenyl)propan-2-one (B98662) (3c) and the corresponding diketone, 1-(4-methoxyphenyl)propane-1,2-dione. nih.gov This oxidation is often accomplished using whole-cell biocatalysts. For instance, screening of various bacterial strains from genera such as Rhodococcus and Pseudomonas has demonstrated their capability to convert the diol into the corresponding hydroxy ketone as the main product. nih.gov While direct enzymatic hydrolysis of esterified this compound is a common strategy for kinetic resolution of similar diols, specific literature detailing this exact hydrolysis for this compound is less common than oxidation pathways. However, the principle of using lipases for the enantioselective hydrolysis of diol esters is a well-established biocatalytic strategy.

Bioreduction and Bio-oxidation Pathways

Bioreduction and bio-oxidation pathways are central to the stereoselective synthesis of all four isomers of this compound. These pathways often operate in tandem within multi-enzyme cascades. A prominent example involves a two-step, one-pot cascade starting from 4-methoxybenzaldehyde (B44291) and acetaldehyde (B116499). acs.org

The first step is a carboligation reaction to form an α-hydroxy ketone intermediate, (R)- or (S)-2-hydroxy-1-(4-methoxyphenyl)propan-1-one. This is followed by a stereoselective reduction of the ketone group by an alcohol dehydrogenase (ADH) to yield the desired diol stereoisomer. acs.org

Key Enzymes in the Pathway:

Carboligases: Pseudomonas fluorescens benzaldehyde (B42025) lyase (PfBAL) and Pseudomonas putida benzoylformate decarboxylase (PpBFD) are used to produce the (R)- and (S)-α-hydroxy ketone intermediates, respectively. acs.org

Alcohol Dehydrogenases (ADHs): ADHs from Ralstonia sp. (RADH) and Lactobacillus brevis (LbADH) are employed for the subsequent stereoselective reduction, allowing access to all four possible stereoisomers of the diol with exceptional purity (>99% enantiomeric and diastereomeric excess). acs.orgresearchgate.net

The bio-oxidation part of this cycle involves the regeneration of the required NADPH cofactor. This is cleverly achieved by using the same ADH to oxidize a cosubstrate, such as 4-methoxybenzyl alcohol, which in turn can be recycled back into the first step of the cascade, creating a self-sufficient and highly atom-economical process. acs.org

Whole-Cell Biotransformations for Stereoselective Synthesis

Whole-cell biotransformations are highly effective for producing stereochemically pure isomers of this compound, leveraging the complete enzymatic machinery of microorganisms while avoiding the need for costly enzyme purification and cofactor addition. nih.govacs.org

Research has demonstrated the use of lyophilized E. coli cells, engineered to heterologously produce specific enzymes like PfBAL, PpBFD, RADH, and LbADH. acs.org These whole-cell catalysts have been successfully used in microaqueous organic solvent systems. This approach allows for significantly higher concentrations of the hydrophobic substrates (like 4-methoxybenzaldehyde) than would be possible in purely aqueous systems, leading to high product titers. acs.org

In a notable application, a screening of 22 bacterial strains, including species from Bacillus, Dietzia, Gordonia, Micrococcus, Pseudomonas, Rhodococcus, Serratia, and Streptomyces, was performed for the biotransformation of this compound (3b). nih.gov The primary products identified were the corresponding hydroxy ketones, demonstrating the prevalence and efficiency of oxidative pathways in these microorganisms. nih.gov Similarly, various fungi have been screened for the bioreduction of the related ketone, 1-(4-methoxyphenyl)ethanone, with several strains producing enantiopure (R)- or (S)-alcohols, highlighting the potential of whole-cell fungal systems for these stereoselective reductions. nih.gov

Enzyme Selectivity and Specificity Studies (Chemo-, Regio-, Enantioselectivity)

The success of biocatalytic routes to this compound hinges on the remarkable selectivity of the enzymes used.

Enantioselectivity: In the synthesis cascade starting from 4-methoxybenzaldehyde, the choice of carboligase dictates the chirality of the intermediate. Using P. fluorescens benzaldehyde lyase (PfBAL) yields the (R)-α-hydroxy ketone with 99% enantiomeric excess (ee). acs.org Conversely, a variant of P. putida benzoylformate decarboxylase (PpBFD varL461A) produces the (S)-intermediate, also with 99% ee. acs.org

Diastereoselectivity: The subsequent reduction step is controlled by the choice of alcohol dehydrogenase (ADH). The combination of these highly selective enzymes allows for the synthesis of all four stereoisomers of the diol with both enantiomeric and diastereomeric excess values greater than 99%. acs.org

Regioselectivity: In the oxidation of vicinal diols, enzymes can selectively target one of the two hydroxyl groups. For instance, the microbial oxidation of this compound primarily yields 2-hydroxy-1-(4-methoxyphenyl)propan-1-one, indicating a preference for oxidizing the secondary alcohol at the C1 position. nih.govmdpi.com

The table below summarizes the stereocomplementary enzyme combinations used to produce all four isomers of this compound. acs.org

Target Diol IsomerStep 1: CarboligaseIntermediateStep 2: Alcohol DehydrogenaseFinal Product Purity (ee & de)
(1R,2R)PfBAL(R)-hydroxy-ketoneRADH>99%
(1R,2S)PfBAL(R)-hydroxy-ketoneLbADH>99%
(1S,2R)PpBFD varL461A(S)-hydroxy-ketoneRADH>99%
(1S,2S)PpBFD varL461A(S)-hydroxy-ketoneLbADH>99%

Process Optimization and Scalability of Biocatalytic Methods

Significant efforts have been made to optimize and scale up the biocatalytic production of this compound isomers, focusing on improving yield, productivity, and sustainability.

A key optimization strategy is the use of a fed-batch system for the addition of acetaldehyde in the initial carboligation step. This overcomes substrate inhibition, enabling an 80% yield of the (R)-intermediate and a 56% yield of the (S)-intermediate. acs.org Another critical innovation is the design of self-sufficient cascades where the coproduct of the NADPH regeneration step (e.g., 4-methoxybenzaldehyde from the oxidation of 4-methoxybenzyl alcohol) is the substrate for the first reaction, dramatically improving atom economy. acs.orguni-duesseldorf.de

The environmental-friendliness of these processes is often evaluated using the E-factor (environmental factor), which measures kilograms of waste per kilogram of product. For the different stereoisomers of this compound, E-factors ranged from 14 to 46, which is considered excellent for pharmaceutical intermediates. nih.gov

The scalability of these methods has been successfully demonstrated. A sequential synthesis of the (1R,2R)-isomer was scaled up from a 4 mL to a 0.5 L volume. acs.org This scaled-up process achieved a final product concentration of 75 g/L with excellent stereoselectivity (ee and de >99%), proving the industrial viability of the biocatalytic route. acs.org Subsequent product isolation via crystallization was also established, further enhancing the process's practical applicability. acs.org

The table below details key performance metrics for the sequential synthesis of the different diol isomers. nih.gov

Product IsomerYieldSpace-Time Yield (STY) (g L⁻¹ d⁻¹)Final Titer (g L⁻¹)E-Factor (kg waste/kg product)
(1R,2R)-propanediol71.2%165.060.113.8
(1R,2S)-propanediol37.2%41.433.921.4

Molecular Interactions with Biological Macromolecules Non Clinical Context

Ligand-Protein Binding Studies

The interaction of 1-(4-Methoxyphenyl)propane-1,2-diol with various proteins has been investigated primarily through computational and biophysical methods, including molecular docking simulations and isothermal titration calorimetry (ITC). These studies provide valuable data on binding affinities and the specific molecular interactions that stabilize the ligand-protein complexes.

Molecular Docking Simulations:

Molecular docking studies have been instrumental in predicting the binding modes of this compound with several protein targets. For instance, simulations have suggested that this compound, referred to as compound 3b in some studies, binds to the active site of Monoamine Oxidase A (MAO-A). mdpi.com Similarly, docking studies have explored its interaction with other proteins like actin and topoisomerase IIα (TOPIIα), indicating a high affinity for these macromolecules as well.

Isothermal Titration Calorimetry (ITC):

Isothermal titration calorimetry provides a direct measurement of the heat changes associated with binding events, allowing for the determination of thermodynamic parameters such as the binding constant (KA), enthalpy (ΔH), and entropy (ΔS). ITC analysis has been used to characterize the binding of this compound to MAO-A, actin, and TOPIIα.

For the interaction with TOPIIα, this compound (3b) exhibited a significant binding affinity. The thermodynamic parameters for this interaction have been determined, highlighting a strong binding event.

While X-ray crystallography is a powerful technique for visualizing ligand-protein interactions at an atomic level, there are no publicly available crystal structures of this compound in complex with a biological macromolecule to date.

Table 1: Thermodynamic Parameters of this compound (3b) Interaction with Topoisomerase IIα (TOPIIα) from ITC

ParameterValue
Enthalpy (ΔH)-163.86 kJ/mol
Gibbs Free Energy (ΔG)-34.60 kJ/mol

Enzymatic Activity Modulation Mechanisms

The binding of this compound to enzymes can modulate their catalytic activity, leading to either inhibition or activation. The primary focus in this context is the molecular mechanism of this modulation.

Monoamine Oxidase A (MAO-A) Inhibition:

Studies have shown that this compound can act as an inhibitor of MAO-A. mdpi.com Molecular modeling suggests that the compound binds within the active site of the enzyme. This binding is stabilized by interactions with key amino acid residues, such as a tyrosine residue, which prevents the natural substrate, serotonin, from accessing the catalytic site and being deaminated. mdpi.comresearchgate.net The binding constant (KA) for this interaction was determined to be 53.60 × 10³ L/mol, indicating a strong affinity. mdpi.com

Topoisomerase IIα (TOPIIα) and Actin Interaction:

Research has also pointed towards the interaction of this compound with human topoisomerase IIα and actin. nih.gov For TOPIIα, the strong binding affinity suggested by ITC implies a potential modulation of its enzymatic activity, which is crucial for DNA replication and transcription. Similarly, its interaction with actin could influence cellular processes that rely on actin dynamics.

Interaction Profiling with Nucleic Acids (DNA/RNA)

Direct interaction studies of this compound with nucleic acids such as DNA or RNA are not extensively documented in publicly available literature. While the compound has been shown to interact with topoisomerase IIα, an enzyme that binds to and modifies the topology of DNA, this does not necessarily imply direct binding of the compound to the nucleic acid itself. The mechanism of action is more likely related to the modulation of the enzyme's function. Further research, such as through spectroscopic titration, electrophoretic mobility shift assays, or direct binding assays, would be required to elucidate any direct interactions with DNA or RNA.

Receptor Binding Affinity and Selectivity

Information regarding the specific binding affinity and selectivity of this compound for various receptors is limited. However, studies on structurally related analogs provide some insights. For example, an analog, (R)-3-[2,6-cis-di(4-methoxyphenethyl)piperidin-1-yl]propane-1,2-diol (GZ-793A), has been shown to have a high affinity for the vesicular monoamine transporter 2 (VMAT2), a transporter protein that acts as a receptor for various ligands. researchgate.netnih.govresearchgate.net This analog exhibited a low micromolar affinity for the [³H]DTBZ binding site on VMAT2. researchgate.net While these findings concern a different, albeit structurally related, molecule, they suggest that the this compound scaffold could potentially interact with such receptors. Direct binding assays of this compound with a panel of receptors would be necessary to determine its specific binding profile and selectivity.

Structure-Based Design of Molecular Probes and Research Tools

The structural framework of this compound presents a viable scaffold for the development of molecular probes and research tools. Its demonstrated ability to interact with specific enzymes like MAO-A and topoisomerase IIα makes it a candidate for the design of more potent and selective inhibitors. By modifying its structure, for instance, through the introduction of fluorophores or reactive groups, it could be converted into a probe to study the distribution and function of these enzymes in biological systems.

The diol functionality and the methoxyphenyl group offer sites for chemical modification to enhance binding affinity, selectivity, or to introduce reporter tags. While there are no specific reports on the use of this compound as a molecular probe, its known interactions with biological macromolecules suggest its potential as a starting point for such structure-based design efforts.

Advanced Materials Science and Specialized Applications of 1 4 Methoxyphenyl Propane 1,2 Diol Derivatives

Monomer in Specialty Polymer Synthesis (e.g., smart polymers, functional polyesters)

Chiral Ligands and Organocatalysts in Asymmetric Synthesis

The development of chiral ligands is a cornerstone of asymmetric catalysis, with a vast body of research dedicated to creating ligands that can effectively control the stereochemistry of chemical reactions. nih.govdicp.ac.cnnih.gov While the structure of 1-(4-Methoxyphenyl)propane-1,2-diol contains chiral centers, making its derivatives potential candidates for chiral ligands, specific examples of their successful application in asymmetric synthesis are not extensively documented. The design of chiral ligands often involves complex molecular architectures, such as those found in planar-chiral [2.2]paracyclophane-based ligands dicp.ac.cn or phosphine-olefin bidentate ligands nih.gov, and it is conceivable that derivatives of this compound could be adapted for such purposes. However, detailed research findings on this specific application are scarce.

Precursors for Advanced Organic Electronic Materials and Supramolecular Architectures

Organic electronic materials are a significant area of research, with a focus on developing novel organic semiconductors for applications in devices like OLEDs and OFETs. researchgate.netsemanticscholar.org These materials often feature extended π-conjugated systems. While the methoxyphenyl group in this compound is a common building block in organic chemistry, its direct incorporation as a precursor for advanced organic electronic materials is not a central theme in the available literature. Similarly, the field of supramolecular chemistry explores the self-assembly of molecules into complex architectures digitellinc.com, but the specific use of this compound derivatives in creating such structures is not well-documented.

Development of Fluorescent Probes and Chemical Sensors

Fluorescent probes and chemical sensors are crucial tools in various scientific and technological fields. researchgate.netmdpi.com The development of these sensors often relies on molecules with specific photophysical properties that change in response to their environment or the presence of a target analyte. While aromatic compounds are frequently used in the design of fluorescent molecules, there is a lack of specific research detailing the development and application of fluorescent probes and chemical sensors derived from this compound.

Role as a Model Compound in Fundamental Chemical Process Studies

The study of reaction mechanisms and fundamental chemical processes is essential for advancing the field of chemistry. Model compounds play a critical role in these investigations by providing a simplified system for studying complex transformations. While all four stereoisomers of 4-methoxyphenyl-1,2-propanediol have been synthesized and are noted as potential anti-inflammatory drugs acs.org, their specific and detailed use as model compounds in fundamental chemical process studies is not a prominent topic in the reviewed scientific literature.

Future Research Directions and Emerging Paradigms for 1 4 Methoxyphenyl Propane 1,2 Diol

Exploration of Novel and Unconventional Synthetic Methodologies

The synthesis of 1-(4-Methoxyphenyl)propane-1,2-diol is moving beyond traditional chemical routes towards more sophisticated and efficient methods. A significant area of development is in chemo-enzymatic synthesis. frontiersin.orgnih.gov One such method involves the conversion of propenylbenzenes, such as anethole (B165797), into the corresponding diol. frontiersin.org This process can be achieved through a lipase-catalyzed epoxidation followed by hydrolysis of the resulting epoxide. nih.gov For instance, the use of immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been reported for the epoxidation step. frontiersin.org

Another avenue of exploration is the biomimetic synthesis inspired by metabolic pathways found in nature. Studies on the white-rot fungus Bjerkandera adusta have shown that it can produce 1-anisyl-propan-1,2-diols (a synonym for this compound). nih.govresearchgate.net Isotopic labeling experiments suggest that these diols are formed through a stereoselective re-synthesis from a C7 aromatic aldehyde and a C2 unit, likely derived from decarboxylated pyruvate. nih.govepdf.pub This biosynthetic insight opens up possibilities for developing novel whole-cell or cell-free synthetic systems that mimic this natural reactivity.

Furthermore, research into the asymmetric synthesis of related phenylpropanoids, such as threo-3-chloro-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol, highlights the potential for developing highly stereoselective syntheses for this compound itself. researchgate.net These methods allow for precise control over the stereochemistry of the two chiral centers in the diol, which is often crucial for its biological activity and application. researchgate.netontosight.ai

Development of Highly Efficient and Sustainable Catalytic Systems

The future of this compound synthesis is intrinsically linked to the development of green and efficient catalytic systems. Enzyme cascades are at the forefront of this effort, offering high selectivity and mild reaction conditions. Research has demonstrated that all four stereoisomers of this compound can be synthesized using stereocomplementary enzyme combinations. acs.org

A notable example is a two-step cascade:

Carboligation: The first step involves the ligation of 4-methoxy-benzaldehyde and acetaldehyde (B116499). This can be catalyzed by enzymes like Pseudomonas fluorescens benzaldehyde (B42025) lyase (PfBAL) or a variant of Pseudomonas putida benzoylformate decarboxylase (PpBFD) to produce the intermediate (R)- or (S)-hydroxy ketone. acs.org

Reduction: The intermediate hydroxy ketone is then reduced to the final diol using an alcohol dehydrogenase, such as Ralstonia sp. alcohol dehydrogenase (RADH) or Lactobacillus brevis alcohol dehydrogenase (LbADH), which exhibit different stereoselectivities. acs.org

This enzymatic approach is highly efficient, capable of achieving high product concentrations while maintaining excellent E-Factors (a measure of waste generation), a key metric for sustainable chemistry. acs.org The use of whole-cell catalysts is also a promising strategy to simplify the process and improve catalyst stability. acs.org Beyond enzymes, the development of new chemocatalysts for selective oxidation and reduction steps continues to be an area of interest. For instance, methods using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) for selective oxidation of diols have been explored for related compounds and could be adapted. frontiersin.orgnih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and synthesis of molecules like this compound. nih.govmdpi.com These computational tools can accelerate nearly every phase of the research and development cycle. nih.gov

Future applications in this area include:

Computer-Aided Synthesis Planning (CASP): AI algorithms can analyze the structure of this compound and its derivatives to propose novel and efficient retrosynthetic routes. nih.govmdpi.com These systems can learn from vast databases of chemical reactions to identify pathways that human chemists might overlook. nih.gov

Reaction Condition Optimization: ML models can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and selectivity of the synthesis, minimizing the need for extensive trial-and-error experimentation. mdpi.com

Automated Synthesis: The integration of AI with robotic platforms, such as the 'RoboChem' system, enables the autonomous execution and optimization of chemical reactions. sciencedaily.com Such a system could be programmed to perform the multi-step enzymatic synthesis of this compound, operating around the clock to rapidly identify the best production parameters. sciencedaily.com

De Novo Design: By combining generative models with reinforcement learning, AI can design novel derivatives of this compound with desired properties while ensuring they are synthetically accessible. arxiv.org This approach embeds the concept of synthetic feasibility directly into the design process, bridging the gap between virtual screening and laboratory synthesis. arxiv.org

The ultimate vision is a closed-loop system where AI designs a molecule, plans its synthesis, directs a robot to produce it, and then analyzes the results to learn and refine its models for the next cycle. researchgate.net

Investigation of Undiscovered Reactivity Patterns and Chemical Transformations

While the synthesis of this compound is a key research focus, its own reactivity patterns and potential as a chemical intermediate are still underexplored. Future investigations will likely delve into new chemical transformations starting from this diol scaffold.

One area of interest is the selective functionalization of its hydroxyl groups. The diol's structure, with a benzylic secondary alcohol and a primary alcohol, offers opportunities for regioselective reactions. Chemo-enzymatic oxidation has been used to convert the diol mixture into corresponding hydroxy ketones, demonstrating the differential reactivity of the alcohol groups. frontiersin.orgnih.gov Further exploration of selective protection, oxidation, or substitution reactions could yield a wide range of valuable derivatives.

The biosynthetic pathway in Bjerkandera adusta, which involves a C-C bond formation to create the propanoid backbone, suggests that the reverse reaction—a retro-aldol or similar C-C cleavage—could be a potential transformation under specific catalytic conditions. nih.govepdf.pub Investigating the mechanism of radical reactions involving arylpropanediols could also provide new insights. These reactions can serve as model systems for understanding the complex depolymerization processes of lignin (B12514952), which contains similar structural motifs. unicamillus.org

Potential for New Roles in Interdisciplinary Chemical Science and Technology

The unique structure of this compound makes it a promising platform for developing molecules with applications across various scientific disciplines. Future research is expected to establish its role as a versatile building block in several emerging areas.

Agrochemicals: The isolation of a related chlorinated phenylpropanoid, (1S,2S)-1-(4-chloro-3-methoxyphenyl)propane-1,2-diol, from the fungus Lepista sordida and the discovery of its plant growth regulatory activities suggest a potential new role in agriculture. oup.com Future work could involve synthesizing and screening a library of this compound derivatives to develop new, effective plant growth regulators. oup.com

Biomaterials and Sustainable Polymers: Arylpropanoid structures are fundamental units in lignin, a major component of biomass. unicamillus.org As such, this compound can serve as a valuable model compound for research into lignin depolymerization and the conversion of biomass into value-added chemicals and biofuels. unicamillus.org Its diol functionality also makes it a potential monomer for the synthesis of novel polyesters and polyurethanes with tailored properties.

Pharmaceutical Scaffolds: Phenylpropanoid diols are privileged structures found in numerous natural products with interesting biological activities. researchgate.netontosight.ai The core structure of this compound can be used as a starting point for the synthesis of new therapeutic agents. Future studies could focus on creating derivatives with enhanced antioxidant, anti-inflammatory, or antimicrobial properties. ontosight.ai

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.